2-Methyl-1-hydroxypropyl-ThPP

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

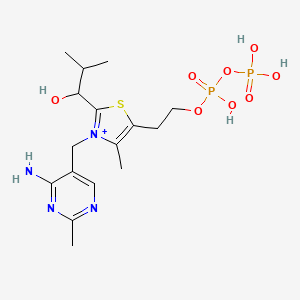

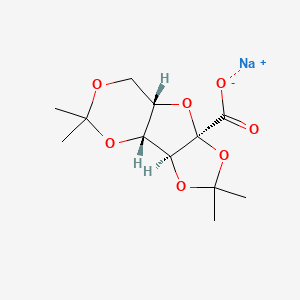

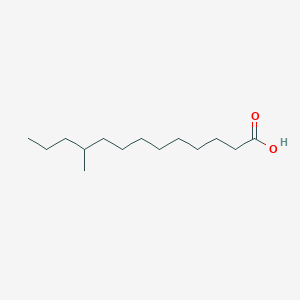

2-Methyl-1-hydroxypropyl-THPP belongs to the class of organic compounds known as thiamine phosphates. These are thiamine derivatives in which the hydroxyl group of the ethanol moiety is substituted by a phosphate group. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound participates in a number of enzymatic reactions. In particular, this compound can be converted into S-(2-methylpropionyl)-dihydrolipoamide-e; which is catalyzed by the enzymes 2-oxoisovalerate dehydrogenase subunit alpha, mitochondrial and 2-oxoisovalerate dehydrogenase subunit beta, mitochondrial. In addition, Lipoamide and this compound can be converted into S-(2-methylbutanoyl)-dihydrolipoamide and thiamine pyrophosphate through the action of the enzymes 2-oxoisovalerate dehydrogenase subunit alpha, mitochondrial and 2-oxoisovalerate dehydrogenase subunit beta, mitochondrial. In humans, this compound is involved in the valine, leucine and isoleucine degradation pathway. This compound is also involved in several metabolic disorders, some of which include the methylmalonic aciduria pathway, 3-methylcrotonyl CoA carboxylase deficiency type I, the maple syrup urine disease pathway, and methylmalonate semialdehyde dehydrogenase deficiency.

2-methyl-1-hydroxypropylthiamine diphosphate is the diphosphate of thiamine(1+), substituted at C-2 of the thiazole ring by a hydroxylated sec-butyl group. It has a role as a mouse metabolite. It is a 1,3-thiazolium cation, an aminopyrimidine and a thiamine phosphate.

Wissenschaftliche Forschungsanwendungen

Reductive Cleavage of Disulfides

Tris(3-hydroxypropyl)phosphine (THPP) has been recognized as a versatile, water-soluble, and air-stable reducing agent. It facilitates the rapid and irreversible reductive cleavage of disulfide bonds in various media. Its exceptional stability at biological pH allows the rapid reduction of a broad range of differentially functionalized small-molecule disulfides (McNulty et al., 2015).

Photodynamic Therapy (PDT)

Meso-Tetrakis (4-hydroxyphenyl) porphyrin (THPP) is utilized as a photosensitizer in photodynamic therapy (PDT), an alternative approach for cancer treatment. The interaction of THPP with various derivatives in aqueous solution enhances fluorescence intensity significantly, indicating its potential in pharmacokinetics and biodistribution studies related to PDT (Guo et al., 2005).

Mitochondria-Targeted Photodynamic Therapy

The preparation and thermal process-triggered release of water-soluble photosensitizer THPP using thermoresponsive polysaccharide hydroxypropyl cellulose demonstrates its potency as a mitochondria-targeted photodynamic therapy. The system allows manipulation of loading capacity and complex size by varying solution temperature, offering spatiotemporal therapeutic effects (Kawasaki et al., 2021).

Advanced Lithium-Sulfur Batteries

Tris(hydroxypropyl) phosphine (THPP) covalently modified on hydroxylated multi-walled carbon nanotubes shows promise as a functional interlayer for advanced lithium-sulfur batteries. It contributes to fast conversion kinetics of polysulfides, inhibition of the polysulfide shuttle effect, and the formation of a stable SEI layer, enhancing the battery's capacity and stability (Yang et al., 2022).

Air Stability of Aqueous Solutions

The air-stability of THPP in buffered solutions under ambient conditions has been studied. It maintains stability within a specific pH range, highlighting its potential for various applications requiring stable solutions (Moiseev & James, 2011).

Eigenschaften

Molekularformel |

C16H27N4O8P2S+ |

|---|---|

Molekulargewicht |

497.4 g/mol |

IUPAC-Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-(1-hydroxy-2-methylpropyl)-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C16H26N4O8P2S/c1-9(2)14(21)16-20(8-12-7-18-11(4)19-15(12)17)10(3)13(31-16)5-6-27-30(25,26)28-29(22,23)24/h7,9,14,21H,5-6,8H2,1-4H3,(H4-,17,18,19,22,23,24,25,26)/p+1 |

InChI-Schlüssel |

SSYCSHKTIOHFEZ-UHFFFAOYSA-O |

Kanonische SMILES |

CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(C(C)C)O)CCOP(=O)(O)OP(=O)(O)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methanone, (2,6-dihydroxy-4-methoxyphenyl)[(1R,5S,6R)-4-methyl-5-(3-methyl-2-butenyl)-6-phenyl-3-cyclohexen-1-yl]-, rel-](/img/structure/B1260023.png)

![(5S,6R,9S,10R)-10-isocyano-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene](/img/structure/B1260025.png)

![(2R,3R)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1260034.png)

![(1S,4aR,5S)-5-[2-(3-furanyl)ethyl]-1,4a,6-trimethyl-2,3,4,5,8,8a-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1260036.png)

![1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B1260043.png)